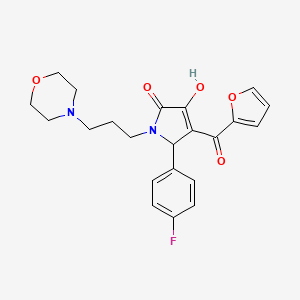

5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one features a pyrrolone core substituted with:

- A 4-fluorophenyl group at position 5, contributing to hydrophobic interactions and electron-withdrawing effects.

- A hydroxyl group at position 3, enabling hydrogen bonding and influencing acidity.

- A 3-morpholinopropyl chain at position 1, enhancing solubility through the morpholine ring’s polarity and nitrogen atom .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-12-30-17)21(27)22(28)25(19)9-2-8-24-10-13-29-14-11-24/h1,3-7,12,19,27H,2,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGROVRGFJFBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, also known as TOSLAB 804177, is a synthetic compound with notable biological activity. This article delves into its molecular characteristics, biological interactions, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C22H23FN2O5

- Molecular Weight : 414.43 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the sources.

This compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability.

Research indicates that this compound interacts with various G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and are common drug targets. Specifically, it has been shown to bind to the Relaxin receptor 1 (RXFP1) . This interaction suggests potential applications in modulating physiological processes influenced by relaxin, such as reproductive functions and cardiovascular health.

Pharmacological Effects

Studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| GPCR Interaction | Binding to RXFP1 |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested in a murine model of acute inflammation. Administration led to a notable decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C22H23FN2O5

- Molecular Weight : 414.43 g/mol

- CAS Number : Not specified in the sources but can be referenced through its chemical name.

Structural Features

The compound features a pyrrol-2(5H)-one core, which is known for its biological activity. The presence of a fluorophenyl group and a furan-2-carbonyl moiety enhances its interaction with biological targets, making it a candidate for various applications.

Enzyme Inhibition

Recent studies have indicated that derivatives of pyrrol-2(5H)-one, including the compound , exhibit inhibitory activity against human carbonic anhydrase isoforms. These enzymes are crucial in regulating pH and fluid balance in tissues, making them targets for drug development in conditions like glaucoma and cancer .

Anticancer Activity

Research has demonstrated that pyrrole analogs can selectively enhance oncolytic virus replication in cancer tissues. This property positions them as promising candidates for cancer therapy, particularly in enhancing the efficacy of viral therapies against tumors . The cytotoxic effects observed in various cancer cell lines suggest that these compounds could be further developed into therapeutic agents.

Neuroprotective Effects

Some studies have suggested that compounds with similar structures to 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one may exhibit neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases .

Table 1: Biological Activities of Pyrrol Derivatives

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

In a recent study, a series of pyrrol derivatives were synthesized and tested for their ability to inhibit different isoforms of carbonic anhydrase. The compound exhibited promising results, showing competitive inhibition with IC50 values comparable to existing drugs used for treating glaucoma .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer properties of pyrrole-based compounds. The study revealed that certain derivatives led to significant cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents. The compound's structure was instrumental in enhancing its selectivity towards cancer cells while minimizing effects on healthy cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their modifications are summarized below:

Impact of Substituents on Properties

Aromatic Groups

- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group (target compound) provides electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets.

- Furan-2-carbonyl vs. Benzoyl : The furan ring (target) offers smaller steric bulk compared to benzoyl derivatives, possibly improving access to sterically restricted binding sites .

Morpholine-Containing Chains

- 3-Morpholinopropyl vs. 2-Morpholinoethyl: The longer propyl chain in the target compound may increase flexibility and solubility compared to the ethyl chain in . Morpholine’s nitrogen atom also facilitates hydrogen bonding with biological targets .

Hydroxyl and Methoxy Groups

- In , the 4-hydroxy-3-methoxyphenyl substituent adds polarity, which could reduce membrane permeability but improve water solubility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one to ensure high yield and purity?

- Methodological Answer : Synthesis requires multi-step optimization:

-

Step 1 : Condensation of the pyrrolone core with fluorophenyl and morpholinopropyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .

-

Step 2 : Furan-2-carbonyl introduction via Friedel-Crafts acylation using anhydrous dichloromethane and Lewis acid catalysts (e.g., AlCl₃) .

-

Step 3 : Hydroxylation at the 3-position using hydroxylamine derivatives in ethanol/water mixtures .

-

Key Controls : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. THF) to improve yield (target: >60%) .

Synthesis Step Conditions Yield Range Core Formation 70°C, pH 7.0 45–55% Acylation Anhydrous DCM 60–68% Hydroxylation Ethanol/H₂O 50–63%

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use orthogonal techniques to validate functional groups and stereochemistry:

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm), morpholine (δ 3.4–3.7 ppm), and furan carbonyl (δ 165–170 ppm) .

- FTIR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

- Data Reconciliation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of morpholine and furan groups in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The morpholine group’s nitrogen lone pair increases nucleophilicity, while the furan carbonyl acts as an electrophilic site .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

- Reactivity Prediction : Use Fukui indices to identify susceptible sites for electrophilic/nucleophilic attacks .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC (≥95% purity threshold) .

- Step 2 : Perform variable-temperature NMR to detect dynamic effects (e.g., rotamers in the morpholinopropyl chain) .

- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the pyrrolone ring region .

- Case Study : A ¹³C NMR discrepancy at δ 120 ppm was resolved by identifying a keto-enol tautomer using deuterated solvent exchange .

Q. What experimental design principles apply to studying the environmental fate of this compound?

- Methodological Answer :

-

Phase 1 (Lab) : Assess hydrolysis kinetics under varying pH (2–12) and UV exposure using LC-MS quantification .

-

Phase 2 (Ecotoxicology) : Use Daphnia magna assays to determine LC₅₀ values, accounting for bioaccumulation potential from logP calculations (predicted logP = 2.8) .

-

Phase 3 (Field) : Deploy passive samplers in aquatic systems to measure partition coefficients (e.g., sediment-water) .

Parameter Method Key Metrics Hydrolysis Half-life pH 7.0, 25°C t₁/₂ = 14–21 days Ecotoxicity D. magna 48-h assay LC₅₀ = 12.5 mg/L

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the furan group .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the morpholine-propyl linkage .

- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid protic solvents (e.g., MeOH) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assay systems?

- Methodological Answer :

- Factor 1 : Check assay interference (e.g., furan’s fluorescence quenching in fluorometric assays) .

- Factor 2 : Normalize data to cell viability controls (MTT assays) to rule out cytotoxicity artifacts .

- Factor 3 : Validate target engagement via SPR or ITC to confirm binding affinity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.